molecular formula C23H30Cl3N5O3 B1662470 Azimilide hydrochloride CAS No. 149888-94-8

Azimilide hydrochloride

Cat. No. B1662470
M. Wt: 530.9 g/mol
InChI Key: HHPSICLSNHCSNZ-UHFFFAOYSA-N
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Description

Azimilide hydrochloride, also known as Azimilide, is an investigational class III anti-arrhythmic drug . It is used to control abnormal heart rhythms . It blocks both the fast and slow components of the delayed rectifier cardiac potassium channels . It is not approved for use in any country but is currently in clinical trials in the United States .


Molecular Structure Analysis

Azimilide hydrochloride has a molecular formula of C23H28ClN5O3 . Its molecular weight is 457.96 g/mol . The InChI key of Azimilide hydrochloride is MREBEPTUUMTTIA-PCLIKHOPSA-N .

Safety And Hazards

Azimilide hydrochloride carries some risk of torsade de pointes and rarely, neutropoenia . It is also known that in rare cases, excessive prolongation of ventricular repolarization by Azimilide hydrochloride can result in predisposition towards severe ventricular arrhythmias .

Future Directions

Azimilide hydrochloride is currently under investigation and is in clinical trials in the United States . It has shown efficacy in patients with atrial fibrillation . The future directions of Azimilide hydrochloride will depend on the results of these ongoing clinical trials .

properties

IUPAC Name

1-[(E)-[5-(4-chlorophenyl)furan-2-yl]methylideneamino]-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2,4-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O3.2ClH/c1-26-12-14-27(15-13-26)10-2-3-11-28-22(30)17-29(23(28)31)25-16-20-8-9-21(32-20)18-4-6-19(24)7-5-18;;/h4-9,16H,2-3,10-15,17H2,1H3;2*1H/b25-16+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPSICLSNHCSNZ-BYEGLACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)N=CC3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CCCCN2C(=O)CN(C2=O)/N=C/C3=CC=C(O3)C4=CC=C(C=C4)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Azimilide dihydrochloride

CAS RN

149888-94-8
Record name 1-({(E)-[5-(4-chlorophenyl)furan-2-yl]methylidene}amino)-3-[4-(4-methylpiperazin-1-yl)butyl]imidazolidine-2, 4-dione dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZIMILIDE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E6VJP68KR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
P Riley, PC Figary, JR Entwisle, AL Roe… - Journal of …, 2005 - Elsevier
The metabolic fate of azimilide in man is unusual as it undergoes a cleavage in vivo resulting in the formation of two classes of structurally distinct metabolites. During a metabolite …
Number of citations: 10 www.sciencedirect.com
CR Kerr, SJ Connolly, P Kowey, RL Page… - The American journal of …, 2006 - Elsevier
… Azimilide hydrochloride (azimilide), an investigational antiarrhythmic drug, has shown … and safety of 125 mg/day of azimilide hydrochloride (azimilide), an investigational antiarrhythmic …
Number of citations: 37 www.sciencedirect.com
RL Page, ELC Pritchett, S Connolly… - Journal of …, 2008 - Wiley Online Library
… Introduction: Azimilide hydrochloride is an investigational antiarrhythmic medication that had shown evidence of efficacy in prolonging the time to recurrence of atrial fibrillation (AF) or …
Number of citations: 16 onlinelibrary.wiley.com
M Bayes, X Rabasseda, JR Prous - Methods and findings in …, 2003 - europepmc.org
Gateways to clinical trials is a guide to the most recent clinical trials in current literature and congresses. The data in the following tables has been retrieved from the Clinical Studies …
Number of citations: 89 europepmc.org
A Corey, J Agnew, J Bao, P Bryson… - The Journal of …, 1997 - Wiley Online Library
Azimilide is a new class III antiarrhythmic drug that blocks K + channels. To determine the effects of age and gender on azimilide pharmacokinetics, a single 150‐mg oral dose was …
Number of citations: 20 accp1.onlinelibrary.wiley.com
S Singh, MM Murawski - Journal of cardiovascular …, 2007 - journals.sagepub.com
… Azimilide hydrochloride is a class III antiarrthymic drug with potassium channel-blocking properties that has been investigated in ICD patients. In the SHock Inhibition Evaluation with …
Number of citations: 10 journals.sagepub.com
JR Prous - Drugs of the Future, 2002 - access.portico.org
Drugs in bold print are covered in the Review. 1Previously published in Drugs of the Future. 2Launched for another indication. 3In preparation for Drugs of the Future. domized patients …
Number of citations: 1 access.portico.org
P LeLorier, G Klein - Current Problems in Cardiology, 2002 - Elsevier
… Drugs in this class include amiodarone, ibutilide fumarate, azimilide hydrochloride, dofetilide 4 and bretylium tosylate. Bretylium tosylate is not used for atrial fibrillation. All drugs in this …
Number of citations: 6 www.sciencedirect.com
YA Tayade, YB Wagh, DS Dalal - Current Organic Chemistry, 2023 - ingentaconnect.com
In this review, we report β-cyclodextrin catalyzed green transformations of biologically active heterocycles. β-Cyclodextrin is a seminatural product, water-soluble, highly efficient, and …
Number of citations: 0 www.ingentaconnect.com
CP Robinson, KA Robinson, J Castañer - Drugs of the future, 1997 - Prous Science
Number of citations: 4

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